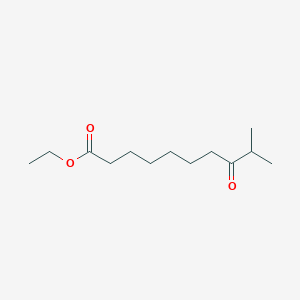

Ethyl 9-methyl-8-oxodecanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 9-methyl-8-oxodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-4-16-13(15)10-8-6-5-7-9-12(14)11(2)3/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJVFLNMHKOQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645705 | |

| Record name | Ethyl 9-methyl-8-oxodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-09-8 | |

| Record name | Ethyl 9-methyl-8-oxodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 9 Methyl 8 Oxodecanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete structural assignment of Ethyl 9-methyl-8-oxodecanoate can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound provides critical information regarding the number of different types of protons and their neighboring environments. The chemical shift (δ) of each proton is influenced by the electron density of its local environment. For instance, protons adjacent to electron-withdrawing groups, such as the ester and ketone functionalities, are deshielded and resonate at a higher frequency (downfield).

The splitting of signals, or multiplicity, arises from the spin-spin coupling between adjacent non-equivalent protons and is described by the coupling constant (J), measured in Hertz (Hz). This coupling information is vital for establishing the connectivity of proton-bearing carbons.

Expected ¹H NMR Data for this compound (Predicted)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-2 | 2.2 - 2.4 | Triplet (t) | 7.0 - 8.0 |

| H-3 | 1.5 - 1.7 | Multiplet (m) | - |

| H-4, H-5, H-6 | 1.2 - 1.4 | Multiplet (m) | - |

| H-7 | 2.4 - 2.6 | Triplet (t) | 7.0 - 8.0 |

| H-9 | 2.5 - 2.7 | Septet (sept) | 6.5 - 7.5 |

| H-10 (CH₃) | 1.0 - 1.2 | Doublet (d) | 6.5 - 7.5 |

| OCH₂CH₃ (CH₂) | 4.0 - 4.2 | Quartet (q) | 7.0 - 7.5 |

| OCH₂CH₃ (CH₃) | 1.2 - 1.3 | Triplet (t) | 7.0 - 7.5 |

Note: The predicted data is based on general principles of ¹H NMR spectroscopy for analogous aliphatic esters and ketones.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Unlike ¹H NMR, routine ¹³C NMR spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single line. The chemical shifts of carbon atoms are highly indicative of their functionalization.

Carbons in carbonyl groups (C=O) of esters and ketones are significantly deshielded and appear far downfield. Carbons attached to oxygen atoms also show a downfield shift, while aliphatic carbons resonate at higher fields.

Expected ¹³C NMR Data for this compound (Predicted)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1 (C=O, ester) | 172.0 - 175.0 |

| C-2 | 33.0 - 36.0 |

| C-3 | 24.0 - 26.0 |

| C-4, C-5 | 28.0 - 30.0 |

| C-6 | 23.0 - 25.0 |

| C-7 | 41.0 - 44.0 |

| C-8 (C=O, ketone) | 210.0 - 215.0 |

| C-9 | 40.0 - 43.0 |

| C-10 (CH₃) | 17.0 - 19.0 |

| OCH₂CH₃ (CH₂) | 60.0 - 62.0 |

| OCH₂CH₃ (CH₃) | 13.0 - 15.0 |

Note: The predicted data is based on established ¹³C NMR chemical shift ranges for similar functional groups. hmdb.cachemicalbook.comdocbrown.info

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides foundational data, 2D NMR techniques are often necessary for the complete and unambiguous structural elucidation of complex molecules like this compound. acs.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. Cross-peaks in a COSY spectrum connect protons that are typically on adjacent carbons, allowing for the tracing of the carbon chain. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is invaluable for assigning carbon signals based on their known proton assignments. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like C-1 and C-8) and for connecting different fragments of the molecule, such as the ethyl ester group to the main decanoate (B1226879) chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, regardless of whether they are bonded. This can help to determine the stereochemistry and conformation of the molecule.

The combined application of these 2D NMR techniques allows for a comprehensive mapping of the molecular structure, confirming the connectivity and spatial arrangement of all atoms. nih.gov

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a soft ionization technique that is highly effective for determining the accurate mass of a molecule with high precision. This allows for the unambiguous determination of the molecular formula. For this compound (C₁₃H₂₄O₃), the expected monoisotopic mass is 228.1725. HRESIMS can confirm this mass, thereby verifying the elemental composition.

Expected HRESIMS Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 229.1804 | Consistent with calculation |

| [M+Na]⁺ | 251.1623 | Consistent with calculation |

Note: The observed m/z values would be expected to be within a very small tolerance (typically < 5 ppm) of the calculated values.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Component Identification

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net

In a GC-MS analysis, the compound is first separated from other components in a mixture based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (if stable enough) and a series of fragment ions.

The fragmentation of this compound in an EI-MS would likely proceed through several characteristic pathways for esters and ketones. libretexts.org

Expected Fragmentation Pattern in GC-MS

α-cleavage: Cleavage of the C-C bonds adjacent to the ketone carbonyl group is a common fragmentation pathway for ketones. This would lead to the loss of an ethyl group or a larger alkyl chain.

McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds that have a γ-hydrogen. For the ketone at C-8, this could involve the transfer of a hydrogen from C-6, leading to the cleavage of the C-7—C-8 bond. For the ester, a similar rearrangement can occur.

Loss of the ethoxy group: Cleavage of the C-O bond of the ester can result in the loss of the ethoxy radical (•OCH₂CH₃) or an ethoxy group.

Analysis of these fragmentation patterns allows for the confirmation of the different functional groups and their positions within the molecule. nih.govmdpi.com

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. For this compound, the IR spectrum provides definitive evidence for its key structural features: the ketone and ester carbonyl groups, as well as the hydrocarbon backbone.

The most prominent absorption bands in the IR spectrum of this compound are expected to be the C=O stretching vibrations. The ketone carbonyl (C=O) group typically absorbs in the region of 1715-1725 cm⁻¹. The ester carbonyl (C=O) group usually appears at a slightly higher wavenumber, around 1735-1750 cm⁻¹. The presence of two distinct peaks in this region would be a strong indicator of the two different carbonyl environments.

Additionally, the C-O stretching vibration of the ester group is expected to produce a strong, characteristic band in the fingerprint region, typically between 1100 and 1300 cm⁻¹. The spectrum will also display C-H stretching vibrations from the methyl and methylene (B1212753) groups of the aliphatic chain in the 2850-3000 cm⁻¹ region. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl (-OH) groups, which could arise from potential keto-enol tautomerism, suggesting the compound exists predominantly in the keto form in the analyzed state.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2960-2850 | Strong | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1745-1735 | Strong | C=O Stretch | Ester |

| 1725-1715 | Strong | C=O Stretch | Ketone |

| 1250-1150 | Strong | C-O Stretch | Ester |

Note: The data in this table is predicted based on the known vibrational frequencies of similar functional groups and has not been experimentally verified for this specific compound from the searched literature.

Advanced Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds. For this compound, a combination of High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) would be employed for comprehensive analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile or thermally labile compounds like this compound. A significant consideration for the HPLC analysis of β-keto esters is the potential for keto-enol tautomerism, which can lead to poor peak shapes in reversed-phase HPLC. To mitigate this, specialized chromatographic conditions may be necessary, such as the use of mixed-mode columns or operating at elevated temperatures to accelerate the interconversion between tautomers, resulting in a single, sharp peak.

For quantitative analysis, a calibration curve would be constructed by running a series of standards of known concentration. The peak area of the analyte in the sample would then be used to determine its concentration.

Since this compound possesses a chiral center at the 9-position, enantiomeric purity determination would be crucial if the compound were synthesized stereoselectively. This would be achieved using a chiral stationary phase (CSP) in the HPLC system, which can differentiate between the two enantiomers, resulting in two separate peaks. The relative area of these peaks would provide the enantiomeric excess (ee) of the sample.

Table 2: Hypothetical HPLC Method for this compound

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) for enantiomeric separation; C18 for general purity |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) and water or hexane (B92381) and isopropanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (for the carbonyl chromophore) |

| Temperature | 40 °C (to potentially improve peak shape) |

Note: The conditions in this table are hypothetical and would require optimization for this specific compound.

Thin-Layer Chromatography (TLC) for Reaction Progression Monitoring and Preliminary Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a substance. In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (typically silica (B1680970) gel). The plate is then developed in a sealed chamber with a suitable mobile phase (a solvent or mixture of solvents). The different components of the mixture travel up the plate at different rates, leading to their separation. The positions of the spots are visualized, often using a UV lamp or a chemical stain. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the compound.

For preliminary purification, the separated bands on a larger preparative TLC plate can be scraped off, and the compound of interest can be extracted from the stationary phase.

Table 3: Typical TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl acetate (B1210297)/Hexane mixture (e.g., 20:80 v/v) |

| Visualization | UV light (254 nm) or potassium permanganate (B83412) stain |

Note: The mobile phase composition is a starting point and would be optimized to achieve good separation.

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound, with a molecular weight of 228.33 g/mol , is sufficiently volatile for GC analysis, especially at elevated temperatures. GC is particularly useful for assessing the purity of the compound and identifying any volatile impurities.

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas, such as helium or nitrogen). The retention time, the time it takes for a compound to travel through the column, is a characteristic property used for identification.

Coupling a gas chromatograph to a mass spectrometer (GC-MS) would provide even more definitive identification of the compound and any impurities by providing mass spectra for each separated component.

Table 4: Projected Gas Chromatography (GC) Parameters for this compound

| Parameter | Condition |

| Column | Capillary column with a non-polar stationary phase (e.g., DB-5 or HP-5) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: These parameters are illustrative and would need to be optimized for the specific instrument and column used.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure (if crystalline form can be obtained)

However, long-chain aliphatic esters and ketones are often oils or low-melting solids, which can make the growth of single crystals suitable for X-ray diffraction challenging. If a single crystal cannot be obtained, powder X-ray diffraction (PXRD) could be used to characterize the bulk material's crystallinity and identify different polymorphic forms if they exist.

As of the latest literature search, no crystal structure for this compound appears to be publicly available. The successful crystallization and subsequent X-ray diffraction analysis would be a valuable contribution to the chemical literature, providing unambiguous structural proof and insights into its solid-state properties.

Chemical Reactivity and Strategic Derivatization of Ethyl 9 Methyl 8 Oxodecanoate

Condensation Reactions Involving the Active Methylene (B1212753) Group

The hydrogen atoms on the carbon situated between the keto and ester groups (the α-carbon) of Ethyl 9-methyl-8-oxodecanoate are significantly acidic. This increased acidity is due to the resonance stabilization of the resulting carbanion (enolate), where the negative charge is delocalized over both carbonyl oxygen atoms. This active methylene group is, therefore, a prime site for nucleophilic attack and condensation reactions.

Knoevenagel Condensation and Related Reactions with Aldehydes/Ketones

The Knoevenagel condensation is a cornerstone reaction for active methylene compounds. In this reaction, the enolate of this compound, typically generated in the presence of a weak base such as an amine (e.g., piperidine (B6355638) or pyridine), would act as a nucleophile, attacking the carbonyl carbon of an aldehyde or a ketone. The initial addition product would then undergo dehydration to yield a more stable α,β-unsaturated system.

The general mechanism involves:

Deprotonation of the active methylene group of this compound by a base.

Nucleophilic addition of the resulting enolate to the carbonyl group of an aldehyde or ketone.

Elimination of a water molecule from the aldol-type intermediate to form a carbon-carbon double bond.

The product of such a reaction would be a highly functionalized molecule with extended conjugation, a valuable feature in the synthesis of dyes, polymers, and biologically active compounds. The specific outcome would depend on the aldehyde or ketone used. For instance, a reaction with benzaldehyde (B42025) would introduce a benzylidene substituent at the active methylene position.

Hypothetical Knoevenagel Condensation of this compound

This table is based on predicted reactivity, as no specific experimental data is available.

| Reactant 1 | Reactant 2 | Base Catalyst | Predicted Product |

|---|---|---|---|

| This compound | Benzaldehyde | Piperidine | Ethyl 2-benzylidene-9-methyl-8-oxodecanoate |

Cyclization Reactions Leading to Novel Heterocyclic Systems (e.g., Pyrazoles, Pyrimidines, Coumarins)

The dicarbonyl nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. These reactions typically involve condensation with a binucleophilic reagent, where both nucleophilic sites react with the carbonyl groups of the β-keto ester to form a ring.

Pyrazoles: Reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives would lead to the formation of pyrazoles. The reaction proceeds via initial condensation at one of the carbonyl groups, followed by intramolecular cyclization and dehydration. The regioselectivity of the reaction (i.e., which carbonyl group reacts first) can sometimes be controlled by the reaction conditions and the nature of the substituent on the hydrazine.

Pyrimidines: Condensation with amidines (e.g., acetamidine) or urea (B33335) would yield pyrimidine (B1678525) derivatives. This is a well-established route to substituted pyrimidones, which are core structures in many pharmaceuticals.

Coumarins: A Pechmann condensation with a reactive phenol, such as resorcinol, under acidic conditions (e.g., sulfuric acid or a Lewis acid) would be expected to produce coumarin (B35378) derivatives. This reaction involves transesterification followed by intramolecular cyclization and dehydration.

Predicted Heterocyclic Products from this compound

This table is based on predicted reactivity, as no specific experimental data is available.

| Reagent | Heterocyclic System | Predicted Product Core Structure |

|---|---|---|

| Hydrazine | Pyrazole | 3-(heptan-2-yl)-5-substituted-1H-pyrazole |

| Acetamidine | Pyrimidine | 2,6-disubstituted-pyrimidin-4-ol |

Transformations of the Keto and Ester Functional Moieties

Beyond the reactivity of the active methylene group, the keto and ester functionalities of this compound can be selectively targeted for various transformations.

Chemoselective Reduction of the Keto Group to Hydroxy Esters

The selective reduction of the ketone in the presence of the ester is a valuable transformation, yielding β-hydroxy esters, which are important chiral building blocks. This can be achieved using specific reducing agents that are more reactive towards ketones than esters.

Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄), which typically reduces ketones and aldehydes much faster than esters. Under controlled conditions (e.g., low temperature), it is expected that NaBH₄ would selectively reduce the keto group of this compound to a hydroxyl group, affording Ethyl 9-methyl-8-hydroxydecanoate. More sterically hindered reducing agents can also enhance this selectivity.

Formation of Protected Ketals/Acetals

Protection of the ketone functionality is a common strategy in multi-step synthesis to prevent its reaction under conditions intended to modify other parts of the molecule (like the ester group). The ketone in this compound can be converted to a ketal by reacting it with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). This reaction is reversible, and the ketone can be regenerated by hydrolysis with aqueous acid. This strategy would allow for selective reactions at the ester functionality without interference from the ketone.

Transesterification Reactions and Their Applications

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, this transformation could be useful for modifying the properties of the molecule, such as its solubility or boiling point, or for introducing a functionalized alcohol moiety.

The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess, or the alcohol byproduct (in this case, ethanol) is removed from the reaction mixture as it forms. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield Mthis compound.

Predicted Transesterification Products

This table is based on predicted reactivity, as no specific experimental data is available.

| Alcohol | Catalyst | Predicted Product |

|---|---|---|

| Methanol | H₂SO₄ (catalytic) | Mthis compound |

Functionalization and Modification at the Methyl Branch and Alkyl Chain

The presence of a methyl group alpha to the ketone and a long alkyl chain provides opportunities for selective modifications. These functionalizations can alter the molecule's physical and chemical properties, leading to novel derivatives.

The methyl group at the C-9 position is adjacent to the carbonyl group, making the α-proton acidic and susceptible to deprotonation to form an enolate. This enolate is a key intermediate for various functionalization reactions.

Alkylation: The enolate of this compound can act as a nucleophile in reactions with alkyl halides. aklectures.comlibretexts.orgresearchgate.net This allows for the introduction of a second alkyl group at the C-9 position, leading to quaternary carbon centers. researchgate.net The choice of base and reaction conditions is crucial to control the extent of alkylation. aklectures.comlibretexts.org

Halogenation: Regioselective monobromination at the α-position of β-keto esters can be achieved under mild conditions, for example, using bromodimethylsulfonium bromide (BDMS). This reaction proceeds without the need for strong bases or acid catalysts.

Aldol (B89426) and Condensation Reactions: The enolate can participate in aldol reactions with aldehydes or ketones, forming new carbon-carbon bonds and introducing hydroxylated side chains. nih.gov Mixed Claisen condensations are also possible, further extending the carbon skeleton.

The long aliphatic chain of this compound is generally less reactive than the β-keto ester moiety. However, specific reactions can be employed to introduce functionality.

Free-Radical Halogenation: Under UV light or with radical initiators, the alkyl chain can undergo halogenation. This process is typically not very selective and can lead to a mixture of halogenated isomers.

Oxidation: Strong oxidizing agents can potentially cleave the alkyl chain or introduce hydroxyl or carbonyl groups at various positions, although controlling the selectivity of such reactions is a significant challenge.

Biological Transformations: Biocatalytic approaches using enzymes or whole organisms can offer high selectivity for the functionalization of specific C-H bonds along the alkyl chain, a strategy increasingly employed in the synthesis of complex natural products.

A summary of potential functionalization reactions is presented in Table 1.

| Reaction Type | Reagent/Conditions | Product Type | Reference |

| α-Alkylation | 1. Base (e.g., NaOEt) 2. Alkyl halide (R-X) | α,α-Disubstituted β-keto ester | aklectures.comlibretexts.org |

| α-Halogenation | Bromodimethylsulfonium bromide (BDMS) | α-Bromo-β-keto ester | |

| Aldol Reaction | Aldehyde/Ketone, Base/Acid catalyst | β-Hydroxy-α-methyl-β-keto ester derivative | nih.gov |

| Chain Oxidation | Strong oxidizing agents | Hydroxylated or carbonylated derivatives |

Table 1: Representative Functionalization Reactions of this compound. This table illustrates potential transformations based on the general reactivity of β-keto esters.

Investigations into the Regioselectivity and Stereoselectivity of Derivatization Reactions of this compound

Controlling the regioselectivity and stereoselectivity of reactions is paramount for the synthesis of well-defined, complex molecules from this compound.

Regioselectivity in the derivatization of this compound primarily concerns the competition between reactive sites: the α-carbon (C-9), the γ-carbon (C-7), the ester group, and the alkyl chain.

α- vs. γ-Functionalization: The acidity of the α-proton at C-9 is significantly higher than that of the γ-protons at C-7 due to the electron-withdrawing effect of the adjacent ketone and ester groups. Therefore, under basic conditions, deprotonation and subsequent electrophilic attack will overwhelmingly occur at the C-9 position. aklectures.comlibretexts.org

Chemoselectivity at the Carbonyl Groups: The molecule possesses two carbonyl groups: a ketone and an ester. Nucleophilic attack will preferentially occur at the more electrophilic ketone carbonyl over the ester carbonyl. For instance, reduction with mild reducing agents like sodium borohydride would selectively reduce the ketone to a secondary alcohol.

The C-9 position is a stereocenter if a second, different substituent is introduced. Furthermore, the reduction of the C-8 ketone can generate a new stereocenter.

Diastereoselective Alkylation: The introduction of a new substituent at the C-9 position in a molecule that already contains a stereocenter can lead to the formation of diastereomers. The stereochemical outcome can be influenced by the choice of substrate, reagents, and reaction conditions.

Enantioselective Transformations: The generation of a single enantiomer can be achieved using chiral auxiliaries, catalysts, or reagents. For instance, asymmetric alkylation of β-keto esters can be accomplished using phase-transfer catalysis with cinchona-derived catalysts, yielding products with high enantiomeric excess. rsc.org Similarly, the asymmetric reduction of the ketone can be achieved using chiral reducing agents or biocatalysts like yeast, which can provide high stereoselectivity.

Illustrative data on the stereoselective reduction of a model β-keto ester is presented in Table 2.

| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) |

| NaBH4 | Methanol | 0 | 50:50 | Not applicable |

| L-Selectride® | THF | -78 | >95:5 | >98 |

| Baker's Yeast | Water/Glucose | 25 | Variable | >90 |

Table 2: Representative Stereoselective Reduction of a Model α-Methyl-β-keto Ester. This data is illustrative and demonstrates the level of stereocontrol achievable in the reduction of similar compounds.

Academic Applications of Ethyl 9 Methyl 8 Oxodecanoate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Structurally Complex Organic Molecules

The dual functionality of ethyl 9-methyl-8-oxodecanoate makes it a valuable precursor for constructing intricate molecular architectures. The presence of the β-keto ester moiety is key to its reactivity, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with precision.

Role in the Elaboration of Diverse Heterocyclic Compounds (e.g., Quinolones, Chromenes)

The structure of this compound is particularly well-suited for the synthesis of various heterocyclic systems, which are core components of many pharmaceutical and agrochemical compounds.

Quinolone Synthesis: The compound can serve as a key reactant in the Conrad-Limpach synthesis to produce 4-hydroxyquinolines. wikipedia.orgquimicaorganica.org In this reaction, the β-keto ester condenses with an aniline (B41778) derivative. The initial attack of the aniline on the keto group of this compound forms a Schiff base intermediate. wikipedia.org Subsequent thermal cyclization, often performed in a high-boiling inert solvent like diphenyl ether, leads to the formation of the quinolone ring system. wikipedia.orgresearchgate.net The specific structure of the final product would be a 2-substituted-4-hydroxyquinoline, where the substituent is derived from the decanoate (B1226879) chain.

Chromene Synthesis: this compound can be employed in the synthesis of chromenes, another important class of heterocyclic compounds. Through a Knoevenagel condensation, the active methylene (B1212753) group of the β-keto ester reacts with salicylaldehydes in the presence of a basic catalyst. researchgate.netresearchgate.netthieme-connect.com This is typically followed by an intramolecular cyclization to construct the chromene framework. The reaction can be optimized to favor the formation of 3-substituted coumarins (2-oxo-2H-chromenes). researchgate.netthieme-connect.com

A comparison of these classical heterocyclic synthesis methods is presented in the table below.

| Reaction | Reactants | Key Intermediate | Product Class |

| Conrad-Limpach Synthesis | This compound, Aniline | Schiff Base | 4-Hydroxyquinolines |

| Knoevenagel Condensation | This compound, Salicylaldehyde | Benzylidene Intermediate | Chromenes/Coumarins |

Intermediate in the Formation of α-Substituted β-Amino Ester Derivatives

The carbon atom situated between the two carbonyl groups (the α-carbon) in this compound is readily deprotonated, making it a nucleophile that can participate in various bond-forming reactions. This reactivity is harnessed to create α-substituted β-amino esters, which are valuable synthetic intermediates. One common method is through reductive amination, where the ketone is first condensed with an amine, and the resulting enamine or imine is then reduced. nih.gov This process, often catalyzed by biocatalysts like imine reductases (IREDs), can produce chiral amines with high enantioselectivity. nih.gov Another approach involves the aza-Michael reaction, where an amine adds to an α,β-unsaturated ester, a derivative that can be formed from the parent β-keto ester. organic-chemistry.org

Contributions to Medicinal Chemistry Scaffold Development (focused on non-therapeutic synthesis)

While not a therapeutic agent itself, this compound is a valuable tool for developing new molecular scaffolds in medicinal chemistry. The α-ketoamide moiety, which can be derived from α-ketoesters, is considered a "privileged structure" in drug design due to its presence in many natural products and its ability to interact with a wide range of biological targets. acs.orgnih.govnih.gov By using this compound to synthesize core heterocyclic structures like quinolones or other scaffolds, a long aliphatic chain is introduced. This lipophilic chain can be systematically modified to explore how changes in structure affect biological activity, a key process in lead optimization. The keto and ester functionalities offer handles for further chemical diversification, allowing chemists to build libraries of related compounds for screening. For instance, the keto group can be converted to various other functional groups, and the ester can be hydrolyzed to a carboxylic acid or converted to an amide, further expanding the accessible chemical space.

Potential in Materials Science and Polymer Chemistry as a Monomer or Precursor

The bifunctional nature of this compound suggests its potential utility in materials science and polymer chemistry. The ester group can undergo polymerization reactions, such as transesterification, to form polyesters. The ketone group within the side chain would then be available for post-polymerization modification. nih.govresearchgate.netuq.edu.au This allows for the synthesis of functional polymers where the keto group can be used for cross-linking, grafting other polymer chains, or attaching specific functional molecules. nih.govresearchgate.net For example, polymers with ketone functionalities in the side chains have been shown to be versatile precursors for creating polymer conjugates through reactions like oxime ligation. nih.govresearchgate.netuq.edu.au The presence of in-chain ketones in polymers like polyethylene (B3416737) can also introduce desirable properties, such as photodegradability. d-nb.info While direct polymerization of this compound is not widely documented, its structural motifs are found in monomers used to create poly(keto-esters). google.com

Role in Fragrance and Flavor Research as a Synthetic Intermediate or Component

Esters and ketones are fundamental classes of compounds in the fragrance and flavor industry. google.combeilstein-journals.org Long-chain esters often contribute to fruity and floral notes. nih.gov this compound can serve as a valuable intermediate in the synthesis of new fragrance ingredients. nih.gov Its carbon skeleton can be modified through various reactions to produce a range of odorants. For example:

Reduction of the ketone to a secondary alcohol would yield a hydroxy ester, a class of compounds with diverse scent profiles.

Rearrangement reactions could be employed to synthesize macrocyclic ketones, a class that includes valuable musk fragrances. nih.gov

Esterification or transesterification with different alcohols or acids can create a library of new ester compounds to be evaluated for their olfactory properties. nih.gov

Furthermore, α-keto esters have been investigated as part of fragrance delivery systems, designed to release volatile fragrant aldehydes or ketones upon exposure to light. google.com This suggests a potential advanced application for structures like this compound in creating controlled-release perfumes. google.com

Mechanistic Biological Activity and Interactions of Ethyl 9 Methyl 8 Oxodecanoate and Relevant Analogues Non Clinical Focus

Exploration of Molecular Interactions with Biomolecules and Biochemical Pathways

The biological effects of small molecules like ethyl 9-methyl-8-oxodecanoate are predicated on their interactions with endogenous biomolecules, which can modulate biochemical pathways. For oxo-ester scaffolds, these interactions can involve enzymes and cellular receptors.

The oxo-ester moiety is a feature found in various molecules that interact with enzymes. Research on analogous compounds suggests that this compound could potentially modulate enzyme activity. For instance, a related compound, ethyl 8-oxotridecanoate, is suggested to modulate enzyme activity, possibly through the inhibition of enzymes involved in inflammatory responses.

The reactivity of the keto-group is central to these interactions. Studies on 5-oxo-ETE, another oxo-fatty acid derivative, show it is a potent activator of feline granulocytes. nih.gov Furthermore, investigations into 3-oxo-secosteroids demonstrate that they can act as enzyme inhibitors through Michael addition reactions with nucleophiles. rsc.org The presence of an oxo-group is also critical in the function of matrix metalloproteinases (MMPs), enzymes involved in the degradation of the extracellular matrix. mdpi.com In molybdenum enzymes, the oxo-ligand is a key feature, and its properties have been studied extensively using model compounds like [Mo17O(SPh)4]- to understand enzyme-substrate interactions. acs.org

Table 1: Examples of Enzyme Interactions by Oxo-Ester Analogues

| Compound/Class | Enzyme/System | Type of Interaction | Potential Effect | Reference(s) |

|---|---|---|---|---|

| Ethyl 8-oxotridecanoate | Inflammatory Enzymes | Modulation/Inhibition | Anti-inflammatory response | |

| 3-oxo-secosteroids | Various enzymes | Michael Addition | Enzyme Inhibition | rsc.org |

| 5-oxo-ETE | 5-lipoxygenase pathway | Agonist | Granulocyte activation | nih.gov |

Beyond direct enzyme inhibition, oxo-esters and their analogues can interact with cellular receptors. It has been suggested that ethyl 8-oxotridecanoate may interact with cell surface receptors, leading to changes in cellular responses. The endocannabinoid system provides a well-studied example, where ester derivatives of fatty acids act as endogenous ligands for cannabinoid receptors like CB1 and CB2. nih.gov

Similarly, anabolic-androgenic steroids (AAS), which are often ester derivatives of testosterone, exert their effects by binding to the androgen receptor. wikipedia.orgmedicalnewstoday.com The binding of these molecules can trigger a cascade of downstream signaling events. Photoswitchable receptors derived from glucose have also been developed to control the binding of amino acid esters in aqueous environments, demonstrating the specificity that can be achieved in receptor-ligand interactions involving ester groups. nih.gov

In Vitro Antimicrobial and Antioxidant Properties of Related Compounds

Many natural and synthetic esters have been evaluated for their potential as antimicrobial and antioxidant agents.

Antimicrobial Activity: Research into β-keto esters, which share the keto-ester motif with this compound, has shown promise. Synthetic β-keto ester analogues of bacterial quorum-sensing molecules have been designed to possess antibacterial activity. nih.gov In vitro screening of these compounds against pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus revealed that some derivatives exhibit promising antimicrobial results. researchgate.net Other studies have shown that quinoline (B57606) carboxylic acid derivatives containing ester functionalities can demonstrate potent antimicrobial effects. researchgate.net

Antioxidant Activity: The esterification of phenolic compounds is a known strategy to enhance their antioxidant potential by increasing lipophilicity. mdpi.com For example, long-chain fatty acid esters of resveratrol (B1683913) have demonstrated significant antioxidant properties, in some cases superior to pure resveratrol, by modulating the expression of antioxidant enzymes like superoxide (B77818) dismutase. mdpi.comnih.gov Likewise, ester derivatives of cinnamic and hydroxycinnamic acids have been investigated for their capacity to neutralize reactive oxygen species. nih.gov The antioxidant activity of these esters often depends on the structure of the parent molecule and the length of the attached aliphatic chain. mdpi.com

Table 2: Summary of In Vitro Bioactivities of Related Ester Compounds

| Compound Class | Activity Studied | Key Findings | Bacterial Strains / Assay | Reference(s) |

|---|---|---|---|---|

| β-Keto Esters | Antimicrobial | Some analogues show promising activity against pathogenic bacteria. | P. aeruginosa, S. aureus | nih.govresearchgate.net |

| Resveratrol Esters | Antioxidant | Enhanced antioxidant properties compared to pure resveratrol. | Regulation of SOD1/SOD2 genes | mdpi.comnih.gov |

| Cinnamic Acid Esters | Antioxidant | Scavenging of hydrogen peroxide and superoxide radicals. | Luminol-amplified chemiluminescence | nih.gov |

Antiplasmodial Activity Profile of Derivatives Synthesized from β-Ketoesters

The search for new antimalarial drugs has led to the investigation of various chemical scaffolds, including those related to β-ketoesters. While direct studies on the antiplasmodial activity of simple β-ketoesters are not prominent, related structures containing ketone or ester functionalities have been explored.

For example, a study on benzophenone (B1666685) derivatives (ketones) showed that several compounds possessed good in vivo antimalarial activity against Plasmodium berghei, with some exhibiting synergistic effects when combined with rufigallol. nih.gov More complex heterocyclic compounds have also shown significant promise. A series of dihetarylthioethers was found to have potent, nanomolar antiplasmodial activity against Plasmodium falciparum by inhibiting the parasite's coenzyme A synthesis pathway. researchgate.net Furthermore, certain cyclopeptide alkaloids, which contain amide and ether linkages within a macrocyclic structure, have demonstrated antiplasmodial activity in the low micromolar range. mdpi.com These findings suggest that the general class of carbonyl-containing compounds warrants investigation for antimalarial properties, providing a rationale for exploring the potential of β-ketoester derivatives.

Structure-Activity Relationship (SAR) Studies of Oxo-Ester Scaffolds in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a chemical scaffold. For compounds related to this compound, several SAR studies have provided valuable insights.

For Antimicrobial Activity: In the design of antibacterial β-keto esters, studies focused on how different substituents on an aromatic ring influenced activity, particularly examining the impact of ortho-substitutions on interactions with bacterial proteins. nih.gov For quinoline-based antibacterial agents, lipophilicity was identified as a critical physicochemical parameter that affects membrane transport and target binding. researchgate.net

For Antiplasmodial Activity: In a study of antiplasmodial cyclopeptide alkaloids, the size of the macrocyclic ring was a key determinant of activity, with 13-membered rings being preferable to 14-membered ones. mdpi.com The presence and position of hydroxyl or methoxy (B1213986) groups on the styrylamine (B14882868) moiety also appeared to be important for activity. mdpi.com

For Chemical Ligation: In the context of synthetic chemistry, SAR studies on oxo-ester mediated peptide ligation revealed that the reaction proceeds efficiently even with bulky amino acid residues at the C-terminus, a significant advantage over some traditional methods. nih.govnih.gov

These studies collectively indicate that the biological or chemical activity of oxo-ester scaffolds is highly dependent on factors such as steric hindrance, lipophilicity, and the specific arrangement of functional groups around the core structure.

Biosynthetic and Metabolic Pathway Considerations

No specific biosynthetic pathway for this compound has been documented. However, its structure suggests plausible formation through pathways common to fatty acid and polyketide metabolism. The backbone is a decanoic acid derivative, suggesting a fatty acid synthesis origin. The oxo group and methyl branch could be introduced by modifications of a fatty acid precursor. The synthesis of β-ketoesters in biological and synthetic chemistry often involves a Claisen condensation, where an ester and another carbonyl compound react to form a β-keto ester or a β-diketone. researchgate.netorganic-chemistry.org

From a metabolic perspective, the compound would likely be processed via pathways that handle fatty acid esters. The ester bond is susceptible to hydrolysis by esterase enzymes, which would yield ethanol (B145695) and 9-methyl-8-oxodecanoic acid. The resulting oxo-fatty acid could then enter fatty acid β-oxidation pathways, although the methyl branch and the position of the ketone might require specific enzymatic processing. The metabolism of endocannabinoids, which are also fatty acid derivatives, involves hydrolysis by enzymes like fatty acid amide hydrolase (FAAH) and subsequent oxidation by cyclooxygenases or cytochrome P450 enzymes. nih.gov Similarly, nandrolone (B1676933) decanoate (B1226879), a steroid ester, undergoes hydrolysis to release the active nandrolone hormone. nih.govvinmec.com These examples suggest that the primary metabolic fate of this compound in a biological system would likely begin with enzymatic hydrolysis of the ester linkage.

Theoretical Investigation of Potential Biosynthesis in Biological Systems

The biosynthesis of this compound, a branched-chain fatty acid ester, is not explicitly detailed in existing scientific literature. However, a theoretical pathway can be postulated based on established principles of fatty acid and polyketide biosynthesis. The structure of the molecule, featuring a ten-carbon chain, a methyl branch at the ninth carbon, a ketone at the eighth carbon, and an ethyl ester at the terminus, suggests a hybrid synthesis pathway involving components of both fatty acid synthase (FAS) and polyketide synthase (PKS) systems, followed by an esterification step.

The carbon backbone is likely assembled through a series of condensation reactions, similar to those catalyzed by FAS and PKS. rasmusfrandsen.dknih.gov These enzymatic complexes utilize starter and extender units, typically in the form of acyl-CoA thioesters, to build the carbon chain. nih.govyoutube.com For this compound, a plausible starter unit would be a short-chain acyl-CoA, such as acetyl-CoA.

The elongation of the chain would proceed through the addition of two-carbon units derived from malonyl-CoA. aatbio.comyoutube.com The key feature of this compound is the methyl group at the C-9 position. This branching is likely introduced by the incorporation of a methylmalonyl-CoA extender unit in place of a malonyl-CoA unit during one of the elongation cycles. nih.govresearchgate.net Fatty acid synthases are known to be capable of utilizing methylmalonyl-CoA, albeit sometimes at a lower rate than malonyl-CoA, leading to the formation of methyl-branched fatty acids. nih.govnih.gov

The β-keto group at the C-8 position is a characteristic intermediate in each cycle of fatty acid and polyketide synthesis. rasmusfrandsen.dknih.gov In typical fatty acid synthesis, this keto group is subsequently reduced, dehydrated, and reduced again to form a saturated acyl chain. researchgate.net However, in the case of polyketide synthesis, and potentially in the biosynthesis of this specific molecule, the reductive steps can be skipped, leaving the β-keto group unmodified in the final chain. rasmusfrandsen.dkresearchgate.net The positioning of the ketone at C-8 suggests that after the condensation that forms the C8-C9 bond, the subsequent reductive cycle was incomplete.

Following the assembly of the 9-methyl-8-oxodecanoyl carbon chain, which would likely be attached to an acyl carrier protein (ACP) or coenzyme A (CoA), the final step would be the esterification with ethanol to form the ethyl ester. This could be catalyzed by an esterase or a specific synthase. nih.govnih.gov

Enzymatic Systems Involved in Hypothetical Biosynthesis or Biodegradation Pathways

Based on the theoretical biosynthetic pathway, several classes of enzymes would be implicated.

Hypothetical Biosynthesis Enzymes:

Fatty Acid Synthase (FAS) or Polyketide Synthase (PKS): A modular or iterative FAS or PKS system would be the core machinery for assembling the carbon chain. These complexes contain multiple domains that carry out the condensation and modification steps. rasmusfrandsen.dknih.gov

Acyltransferase (AT): This domain would be responsible for selecting and loading the starter unit (e.g., acetyl-CoA) and the extender units (malonyl-CoA and methylmalonyl-CoA) onto the synthase. nih.gov

Ketosynthase (KS): This domain catalyzes the crucial carbon-carbon bond-forming Claisen condensation reaction between the growing chain and the extender unit. rasmusfrandsen.dknih.gov

Acyl Carrier Protein (ACP): The growing polyketide chain remains covalently attached to the ACP via a phosphopantetheine arm during synthesis. nih.gov

Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER): The presence and activity of these reductive domains determine the final oxidation state of the β-keto group. For this compound, the KR, DH, and ER domains acting on the C-8 position would need to be inactive or skipped. rasmusfrandsen.dkresearchgate.net

Esterase/Acyl-CoA:alcohol acyltransferase: An enzyme with ester-synthesizing capabilities would be required to catalyze the final transfer of the 9-methyl-8-oxodecanoyl group from CoA or ACP to ethanol. nih.govwikipedia.org

Hypothetical Biodegradation Enzymes:

The degradation of this compound would likely involve the reversal of its synthesis, starting with the hydrolysis of the ester bond, followed by the breakdown of the carbon chain.

Carboxylesterases: These enzymes are ubiquitous and catalyze the hydrolysis of ester bonds to yield a carboxylic acid (9-methyl-8-oxodecanoic acid) and an alcohol (ethanol). acs.org

Dehydrogenases/Reductases: The β-keto group could be a target for reductases, which would convert the ketone at C-8 to a hydroxyl group. This could be a step in the further degradation of the molecule. Enzymes from the short-chain dehydrogenase/reductase (SDR) family are known to act on a wide range of keto esters. nih.gov

α-Keto Acid Dehydrogenase Complexes: Following initial modifications, the branched-chain carbon skeleton could be broken down by dehydrogenase complexes that catalyze the oxidative decarboxylation of α-keto acids, which could be formed from the initial substrate through various metabolic steps. nih.gov The degradation pathway would likely converge with the metabolism of other branched-chain fatty acids.

Computational and Theoretical Studies on Ethyl 9 Methyl 8 Oxodecanoate

Molecular Modeling and Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. acs.org These methods, such as Density Functional Theory (DFT), are employed to determine the most stable three-dimensional arrangement of atoms and to describe the distribution of electrons within the molecule. researchgate.netmdpi.com

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure of a molecule. For a flexible molecule like Ethyl 9-methyl-8-oxodecanoate, with its long carbon chain, multiple conformations (different spatial arrangements of atoms) can exist. Conformational analysis systematically explores these possibilities to identify the most energetically favorable ones.

Table 1: Predicted Geometrical Parameters for a Representative Oxo-Ester (2-oxovaleric acid, methyl ester) from DFT Calculations

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C4-O2 | 1.293 |

| O2-H5 | 1.247 | |

| O1-H5 | 1.325 | |

| C1-O1 | 1.286 | |

| C6-C7 | 1.391 | |

| C7-C8 | 1.395 | |

| C8-C9 | 1.395 | |

| C9-C10 | 1.392 |

Note: This table is illustrative and based on a related compound. Specific values for this compound would require dedicated calculations. researchgate.net

Electronic structure calculations reveal how electrons are distributed within a molecule, which is crucial for understanding its reactivity. Key properties derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

The electrostatic potential (ESP) map is another valuable tool. It visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These regions are indicative of sites prone to electrophilic and nucleophilic attack, respectively. For instance, in ester compounds, the area around the carbonyl oxygen typically shows a negative electrostatic potential, making it a likely site for interaction with positive ions or electrophiles. mdpi.com

Table 2: Illustrative Electronic Properties of Ester Collectors from Quantum Chemical Calculations

| Collector | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| IPETC | -6.23 | -0.87 | 5.36 |

| IBALTC | -6.19 | -0.92 | 5.27 |

| IBIBCTC | -6.45 | -0.79 | 5.66 |

| PXA | -6.51 | -1.12 | 5.39 |

Note: This table shows data for different ester compounds used as collectors in flotation and illustrates the type of data obtained from electronic structure calculations. Values for this compound would need to be specifically computed. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction of Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov By developing mathematical models based on a set of molecules with known activities (a training set), QSAR can predict the activity of new, untested compounds. nih.gov This approach is valuable for designing new analogues of this compound with potentially enhanced or specific biological activities.

The process involves calculating various molecular descriptors for each compound in the training set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that links these descriptors to the observed activity. nih.gov While no specific QSAR studies on this compound were found, the principles can be applied to its analogues, for instance, in predicting their antimicrobial or antifungal properties based on structural modifications. mdpi.com

Computational Predictions of Reaction Mechanisms and Transition States for Synthetic Transformations

Computational chemistry can elucidate the detailed step-by-step mechanisms of chemical reactions, including the synthesis of this compound. researchgate.netresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway. mit.edu This allows for the identification of the most likely mechanism and the rate-determining step.

For example, the synthesis of an oxo-ester could involve several steps, and computational methods can help in understanding the energetics of each step. nih.gov DFT calculations have been successfully used to investigate the mechanisms of various organic reactions, including oxidations and cycloadditions. researchgate.net These calculations can provide insights into the structure of transient intermediates that are difficult to observe experimentally. researchgate.net While specific computational studies on the synthesis of this compound are not available, the general methodology is well-established for providing such mechanistic insights. nih.gov

Molecular Docking and Dynamics Simulations with Relevant Biological Targets (based on observed activities of analogues)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.netnih.gov This method is instrumental in drug discovery and for understanding the potential biological targets of a compound. If analogues of this compound show biological activity, molecular docking can be used to hypothesize their mechanism of action at the molecular level.

The process involves placing the ligand in the binding site of the protein and calculating the binding affinity, often expressed as a binding energy. researchgate.net For instance, if analogues of this compound were found to have antifungal activity, they could be docked against key fungal enzymes like lanosterol (B1674476) 14α-demethylase. mdpi.com

Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the interaction, showing how the ligand and protein move and adapt to each other. nih.gov

Table 3: Example of Molecular Docking Results for Rhamnopyranoside Esters with Lanosterol 14α-demethylase

| Compound | Binding Affinity (kcal/mol) |

| Compound 7 | -6.9 |

| Compound 9 | -7.5 |

| Compound 10 | -7.6 |

| Fluconazole (Standard) | -7.3 |

Note: This table provides an example of docking results for different ester compounds against a fungal protein, illustrating the type of data generated. Similar studies could be performed for this compound and its analogues. mdpi.com

Retrobiosynthesis Analysis and De Novo Pathway Prediction for Complex Oxo-Esters

Retrobiosynthesis is a computational approach that aims to identify potential biosynthetic pathways for a target molecule by working backward from the product to simpler, naturally available precursors. This is analogous to the retrosynthetic analysis used in organic synthesis. youtube.comyoutube.com For a complex oxo-ester like this compound, this analysis could suggest potential enzymatic reactions and metabolic pathways for its production in engineered microorganisms.

This approach can be coupled with de novo pathway prediction tools, which search databases of enzymatic reactions to construct novel biosynthetic routes. This could be particularly relevant for producing medium-chain fatty acid ethyl esters, which are valuable biofuels. nih.gov For instance, by expressing specific thioesterase genes and an acyltransferase in E. coli, researchers have been able to produce fatty acid ethyl esters. nih.gov A retrobiosynthetic analysis of this compound could identify key enzymes and genetic modifications needed to establish a microbial production host.

Future Research Trajectories and Unexplored Avenues for Ethyl 9 Methyl 8 Oxodecanoate

Development of Novel Stereoselective and Enantioselective Synthetic Pathways

The presence of a stereocenter at the C9 position of Ethyl 9-methyl-8-oxodecanoate makes the development of stereoselective and enantioselective synthetic methods a primary goal for future research. Access to enantiomerically pure forms of the molecule is crucial for investigating its biological activities and potential applications in chiral materials.

Future efforts should focus on asymmetric synthesis methodologies that have proven effective for other β-keto esters. acs.orgnih.gov Organocatalysis, in particular, has emerged as a powerful tool for such transformations. acs.org Research could explore a variety of chiral organocatalysts to achieve high enantioselectivity in the synthesis of this compound.

Another promising avenue is asymmetric transfer hydrogenation, which has been successfully applied to a wide range of β-keto ester substrates using catalysts like the Noyori-Ikariya complexes. nih.govacs.org Experimental studies could investigate the efficacy of these ruthenium-based catalysts for the reduction of a suitable precursor to yield enantiopure this compound. nih.gov Computational analysis could further aid in understanding the catalyst-substrate interactions to optimize reactivity and selectivity. nih.gov

| Synthetic Strategy | Catalyst/Reagent Type | Potential Advantages | Key Research Focus |

| Asymmetric Aldol (B89426) or Claisen Condensation | Chiral organocatalysts (e.g., proline derivatives) | High enantioselectivity, metal-free conditions. acs.org | Catalyst screening, optimization of reaction conditions (solvent, temperature). |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium complexes (e.g., Noyori-Ikariya type). nih.govacs.org | High yields and enantioselectivity for ketones, operational simplicity. nih.gov | Substrate compatibility, catalyst loading, directing group effects. |

| Dynamic Kinetic Resolution (DKR) | Enzyme (e.g., lipase) + Metal catalyst (e.g., Ruthenium) | Conversion of a racemic mixture to a single enantiomer with high yield. acs.org | Identifying suitable enzymes and compatible metal catalysts for the substrate. |

| Chiral Auxiliary-Mediated Synthesis | Evans auxiliaries or similar chiral groups | Predictable stereochemical outcome, well-established methods. | Synthesis of the auxiliary-attached precursor and efficient auxiliary removal. |

In-depth Exploration of Underutilized Reactivity Modes and Palladium-Catalyzed Cross-Couplings

The dicarbonyl functionality of this compound offers rich reactivity that remains largely unexplored for this specific molecule. Future work should investigate its utility in various carbon-carbon and carbon-heteroatom bond-forming reactions.

A significant area for development is the use of this compound in palladium-catalyzed cross-coupling reactions. These methods are foundational in modern organic synthesis. Research has demonstrated the successful Pd-catalyzed oxidative direct C-H/C-H cross-coupling of anilides with β-keto esters, providing a pathway to α-aryl β-keto esters. rsc.orgrsc.org Applying this protocol to this compound could generate a library of novel α-aryl derivatives for further study.

Furthermore, palladium-catalyzed carbonylative coupling reactions, which link aryl halides with monoester potassium malonates to form β-keto esters, could potentially be adapted. nih.gov A reverse application or a related decarbonylative coupling could offer unique synthetic routes starting from this compound. acs.org The coupling of organoboron compounds with esters, another palladium-catalyzed process, presents an additional avenue for creating complex ketone structures from this building block. acs.org

| Reaction Type | Coupling Partner | Potential Product Class | Rationale/Future Work |

| Pd-catalyzed C(sp³)–H Arylation | Aryl Halides/Anilides. rsc.orgrsc.org | α-Aryl-β-keto esters | Investigate regioselectivity and functional group tolerance for this specific substrate. |

| Fukuyama Coupling | Thioesters and Organozinc reagents. wikipedia.org | Complex ketones | Adapt the methodology to use this compound as the ketone-forming precursor. |

| Carbonylative Coupling | Aryl Halides + CO. nih.gov | α-Acyl derivatives | Explore the reactivity of the α-position towards carbonylation under Pd catalysis. |

| Decarbonylative Borylation | N/A (intramolecular) | Boronic esters | Investigate if precursors to this compound could undergo this reaction to yield valuable boronate building blocks. acs.org |

Expansion of Applications in Emerging Chemical and Materials Science Fields

The unique structure of this compound makes it a candidate for applications beyond traditional organic synthesis.

One significant opportunity lies in the field of bioconjugation and peptide synthesis. A novel method known as oxo-ester mediated native chemical ligation (NCL) has been developed, which uses activated oxo-esters for the coupling of large peptide fragments. nih.govnih.govacs.org This technique challenges the traditional reliance on thioesters and has been shown to be effective even with sterically hindered amino acids. nih.govacs.org Future research could explore whether derivatives of this compound can be designed as novel linkers or probes for use in NCL or other bioconjugation strategies.

In materials science, the ester and ketone functionalities could be leveraged for the synthesis of novel polymers. The compound could serve as a monomer or a functional additive to impart specific properties, such as thermal stability or degradability, to polyesters or other polymers.

Additionally, by coupling the β-keto ester core to fluorogenic groups like phenanthroimidazole or pyrenoimidazole, it may be possible to design new D-A-D (Donor-Acceptor-Donor) organic fluorophores. acs.org The photophysical properties of such molecules could be tuned for applications in sensing, imaging, or optoelectronics.

Advanced Mechanistic Biological Investigations (non-clinical, in vitro, and in vivo animal models)

While the biological profile of this compound is unknown, related β-keto esters have been investigated for antimicrobial properties. A recent study focused on the design of β-keto esters as potential inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication system involved in virulence and antibiotic resistance. nih.govnih.gov The design was based on mimicking the structure of natural autoinducers. nih.govnih.gov

A crucial future direction is the in vitro screening of this compound for similar activity. Initial antimicrobial screening against pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, as well as phytopathogenic bacteria, would be a logical first step. nih.gov

Should promising in vitro activity be observed, subsequent mechanistic studies would be essential. Molecular docking and molecular dynamics simulations could predict and analyze interactions with key QS proteins like LasR. nih.govnih.gov Following this, in vivo studies using animal models (e.g., murine infection models) would be necessary to evaluate efficacy.

Beyond antibacterial activity, its structural similarity to endogenous lipids and signaling molecules suggests other potential biological roles. Research could investigate its interaction with various enzymes and cellular receptors, or its potential role as a metabolic byproduct.

| Stage | Methodology | Objective | Example Targets/Models |

| Primary Screening | In vitro antimicrobial assays (e.g., disc diffusion, MIC determination). researchgate.net | Assess baseline antibacterial and antifungal activity. | P. aeruginosa, S. aureus, E. coli, B. subtilis. nih.govresearchgate.net |

| Mechanism of Action | Quorum sensing inhibition assays, molecular docking, enzyme inhibition assays. nih.govnih.gov | Determine the molecular mechanism (e.g., QS inhibition, enzyme modulation). | LasR and LuxS QS proteins, other relevant bacterial enzymes. nih.gov |

| Advanced in vitro Studies | Cell culture models (e.g., macrophages, epithelial cells) | Evaluate effects on host cell response, inflammation, and cytotoxicity. | Measurement of cytokines (e.g., TNF-α, IL-6), cell viability assays. |

| Preclinical in vivo Evaluation | Murine infection or inflammation models | Assess efficacy and biodistribution in a living organism. | Sepsis models, wound infection models. |

Integration of Artificial Intelligence and Machine Learning in Oxo-Ester Research and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and offer powerful tools to accelerate the exploration of this compound. researchgate.neta-star.edu.sg

AI/ML algorithms can be employed to predict the outcomes of the synthetic reactions proposed in Section 8.1 and 8.2, potentially reducing the experimental effort needed to find optimal conditions. eurekalert.org By training models on existing reaction data for β-keto esters, AI could guide the selection of catalysts, solvents, and temperatures for synthesizing and functionalizing this compound. eurekalert.org

In the context of biological activity, ML models can perform large-scale virtual screening. By representing the molecule as a digital descriptor, these algorithms can predict its potential to interact with a vast number of biological targets, identifying new therapeutic hypotheses far more rapidly than physical screening. mdpi.com This can help prioritize the experimental work described in Section 8.4. mdpi.com

| Application Area | AI/ML Technique | Specific Goal for this compound | Expected Outcome |

| Synthesis Planning | Retrosynthesis Algorithms, Reaction Outcome Prediction | Predict optimal synthetic routes and reaction conditions. eurekalert.org | Increased synthetic efficiency, reduced experimental cost. |

| Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Predict physicochemical properties and potential biological activities. mdpi.com | Prioritization of experimental testing, hypothesis generation. |

| Drug Discovery | Virtual Screening, Molecular Docking with ML Scoring | Identify potential protein targets and predict binding affinity. nih.govmdpi.com | Rapid identification of potential therapeutic applications. |

| Novel Compound Design | Generative Adversarial Networks (GANs), Reinforcement Learning | Design novel derivatives with enhanced target properties (e.g., higher bioactivity, better ADME profile). mdpi.com | A pipeline of new, optimized oxo-ester-based compounds. |

Q & A

Basic Questions

Q. What are the common synthetic pathways for Ethyl 9-methyl-8-oxodecanoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : this compound is typically synthesized via Claisen condensation of ethyl acetoacetate derivatives followed by oxidation and esterification. Key variables include catalyst selection (e.g., sodium ethoxide), solvent polarity (e.g., ethanol vs. THF), and temperature control (60–80°C). Yield optimization requires monitoring intermediate purity via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 for ketone:ester precursor). For reproducibility, document reagent sources (e.g., Sigma-Aldrich NaCl, Product #106404) and equipment specifications (e.g., reflux apparatus with ±1°C accuracy) .

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst concentration | 0.1–0.3 M | Higher concentrations accelerate side reactions |

| Reaction time | 6–8 hours | Prolonged time increases decomposition risk |

| Solvent | Anhydrous ethanol | Polar aprotic solvents reduce ester hydrolysis |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- 1H NMR : Identify ester methyl protons (δ 1.2–1.4 ppm, triplet) and ketone α-protons (δ 2.5–2.7 ppm, multiplet). Integration ratios confirm substituent positions.

- 13C NMR : Ketone carbonyl (δ 205–210 ppm) and ester carbonyl (δ 170–175 ppm) distinguish functional groups.

- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O).

- Mass Spectrometry : Molecular ion peak (m/z 228) and fragmentation patterns (e.g., loss of ethyl group, m/z 185) validate structure. Always compare with computational simulations (e.g., DFT) to resolve ambiguities .

Q. What are the solubility and stability profiles of this compound under various conditions?

- Methodological Answer : The compound is lipophilic, with solubility highest in chloroform (≥50 mg/mL) and diethyl ether (≥30 mg/mL). Stability tests show degradation <5% at 25°C in inert atmospheres over 30 days but rapid hydrolysis in aqueous acidic/basic conditions (t1/2 <1 hour at pH <3 or >10). Store at -20°C in amber vials with desiccants to prevent oxidation .

| Solvent | Solubility (mg/mL) | Stability (25°C, 7 days) |

|---|---|---|

| Chloroform | 55 | 98% |

| Ethanol | 20 | 95% |

| Water | <0.1 | <10% |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when assigning the ketone and ester group positions in this compound?

- Methodological Answer : Contradictions often arise from overlapping signals or improper baseline correction. Strategies include:

- 2D NMR (HSQC, HMBC) : Correlate proton-carbon couplings to confirm connectivity (e.g., ketone carbonyl coupling to α-protons).

- Isotopic Labeling : Synthesize 13C-labeled derivatives to isolate specific peaks.

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (error margin <0.3 ppm).

- Statistical Analysis : Apply principal component analysis (PCA) to distinguish noise from true signals in overlapping regions .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer : Byproducts like ethyl 9-methyl-8-hydroxydecanoate (from incomplete oxidation) or branched esters (from Claisen side reactions) can be minimized by:

- Stepwise Purification : Use column chromatography (silica gel, hexane:ethyl acetate 4:1) to isolate intermediates.

- Reaction Monitoring : Employ inline FTIR to track ketone formation in real time.

- Catalyst Optimization : Transition metal catalysts (e.g., MnO2) improve oxidation selectivity (>90% yield). Document deviations from protocols to identify contamination sources .

Q. How does the steric environment of the 9-methyl group influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : The 9-methyl group creates steric hindrance, slowing nucleophilic attack at the ketone. Kinetic studies (e.g., pseudo-first-order rate constants) show a 40% reduction in reactivity compared to unsubstituted analogs. Computational modeling (MD simulations) reveals torsional strain in transition states. To validate, conduct competitive reactions with Grignard reagents (e.g., MeMgBr) and analyze product ratios via GC-MS .

| Substrate | Reaction Rate (k, s⁻¹) | Steric Hindrance Index |

|---|---|---|

| Ethyl 8-oxodecanoate | 2.5 × 10⁻³ | 1.0 |

| This compound | 1.5 × 10⁻³ | 1.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.